5-chloro-2-(phenylsulfanyl)benzaldehyde
Description
5-Chloro-2-(phenylsulfanyl)benzaldehyde is a halogenated benzaldehyde derivative featuring a phenylsulfanyl (-SPh) substituent at the 2-position and a chlorine atom at the 5-position. For instance, azomethine ligands derived from 5-chloro-2-(N-tosylamino)benzaldehyde (a related sulfonamide-substituted compound) form zinc complexes with notable photoluminescent (PL) properties (quantum yields: 11.34–48.3% in solid state) and biological activity, including protistocidal effects twice as potent as the reference drug toltrazuril . The phenylsulfanyl group likely enhances electron-withdrawing effects and influences coordination chemistry, making it valuable in materials science and medicinal chemistry.
Properties
CAS No. |
262290-71-1 |
|---|---|
Molecular Formula |
C13H9ClOS |
Molecular Weight |
248.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(phenylsulfanyl)benzaldehyde typically involves the reaction of 5-chloro-2-iodobenzaldehyde with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(phenylsulfanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-chloro-2-(phenylsulfanyl)benzoic acid.
Reduction: 5-chloro-2-(phenylsulfanyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-(phenylsulfanyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-(phenylsulfanyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The phenylsulfanyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Sulfur-based substituents (-SPh, -SEt) enhance coordination chemistry and biological activity, whereas electron-withdrawing groups (-CF₃) improve thermal stability.
- Biological Activity : The phenylsulfanyl-zinc complex exhibits superior antiprotozoal effects, likely due to sulfur’s role in metal binding and membrane interaction .
- Synthetic Efficiency : Phenylethynyl and pentyloxy derivatives achieve higher yields (>90%), suggesting optimized routes for scale-up compared to -SPh analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
